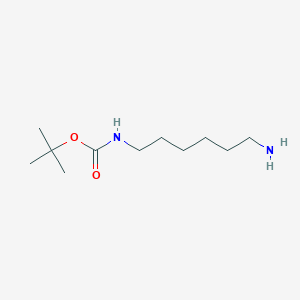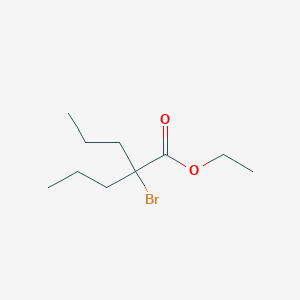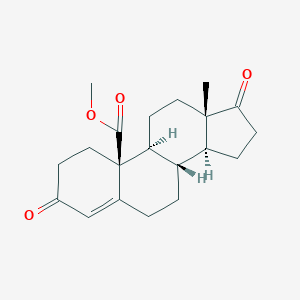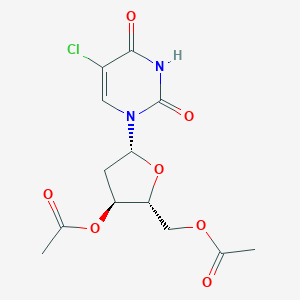
Acide méfénamique 3-carboxylique
Vue d'ensemble
Description
La coenzyme Q10 est un composant essentiel dans la production d'énergie cellulaire et agit comme un puissant antioxydant dans l'organisme . L'ubiquinol joue un rôle crucial dans le maintien de la santé globale, en particulier dans les organes et tissus qui nécessitent des niveaux énergétiques élevés, comme le cœur, le foie et les muscles . La conversion de la coenzyme Q10 en sa forme active, l'ubiquinol, est essentielle à la production d'adénosine triphosphate (ATP), qui est la principale source d'énergie pour les activités cellulaires .
Applications De Recherche Scientifique
L'ubiquinol a un large éventail d'applications en recherche scientifique dans divers domaines :
Chimie : L'ubiquinol est utilisé comme composé modèle pour étudier les réactions redox et les processus de transfert d'électrons.
Biologie : En recherche biologique, l'ubiquinol est étudié pour son rôle dans la production d'énergie cellulaire et la défense antioxydante.
Médecine : L'ubiquinol est largement étudié pour ses bienfaits potentiels pour la santé, en particulier pour la santé cardiovasculaire. Il est également étudié pour son rôle potentiel dans les maladies neurodégénératives, le cancer et le vieillissement.
Industrie : Dans les industries pharmaceutiques et nutraceutiques, l'ubiquinol est utilisé comme ingrédient actif dans les compléments alimentaires et les aliments fonctionnels.
Mécanisme d'action
L'ubiquinol exerce ses effets par plusieurs mécanismes :
Chaîne de transport d'électrons : L'ubiquinol joue un rôle essentiel dans la chaîne de transport d'électrons (ETC) au sein des mitochondries.
Protection antioxydante : L'ubiquinol agit comme un puissant antioxydant en donnant des électrons pour neutraliser les radicaux libres et prévenir les dommages oxydatifs aux composants cellulaires.
Peroxydation lipidique : L'ubiquinol prévient l'initiation et la propagation de la peroxydation lipidique dans les membranes biologiques et les lipoprotéines de basse densité (LDL), protégeant les cellules du stress oxydatif.
Mécanisme D'action
Target of Action
The primary targets of 3-Carboxy Mefenamic Acid are the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a significant role as major mediators of inflammation and have a role in prostanoid signaling in activity-dependent plasticity .
Mode of Action
3-Carboxy Mefenamic Acid interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This interaction results in a temporary reduction in the symptoms of pain .
Biochemical Pathways
The compound affects the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 . Prostaglandins are mediators of inflammation, and their synthesis is inhibited by 3-Carboxy Mefenamic Acid, leading to anti-inflammatory effects .
Pharmacokinetics
3-Carboxy Mefenamic Acid undergoes metabolism by CYP2C9 to 3-hydroxymethyl mefenamic acid, and further oxidation to a 3-carboxymefenamic acid may occur . Mefenamic acid is also glucuronidated directly . About 52% of a dose is excreted in the urine in 48 hours, 6% as mefenamic acid and the other 46% as conjugated metabolites .
Result of Action
The molecular and cellular effects of 3-Carboxy Mefenamic Acid’s action include anti-inflammatory, analgesic, and antipyretic activities . By inhibiting the synthesis of prostaglandins, it reduces inflammation and pain .
Safety and Hazards
Nonsteroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . This risk may occur early in treatment and may increase with duration of use . NSAIDs also cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .
Analyse Biochimique
Biochemical Properties
Like other NSAIDs, 3-Carboxy Mefenamic Acid inhibits the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 . This interaction with COX enzymes is crucial in its role in biochemical reactions.
Cellular Effects
3-Carboxy Mefenamic Acid, through its inhibition of COX enzymes, can have significant effects on various types of cells and cellular processes. For instance, it has been shown to have anti-tumor effects in colon tumor-bearing mice .
Molecular Mechanism
The mechanism of action of 3-Carboxy Mefenamic Acid, like that of other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2) . This inhibition reduces the biosynthesis of prostaglandins, which are mediators of inflammation .
Temporal Effects in Laboratory Settings
The effects of 3-Carboxy Mefenamic Acid can change over time in laboratory settings. For instance, it has been shown that the ratio of 3-Carboxy Mefenamic Acid conformers changes in the presence of aerogel .
Dosage Effects in Animal Models
The effects of 3-Carboxy Mefenamic Acid can vary with different dosages in animal models. For example, sub-chronic administration of low or high pharmacological dosages of Mefenamic Acid has been shown to have a deleterious effect on the female reproductive system in rats .
Metabolic Pathways
3-Carboxy Mefenamic Acid is involved in the metabolic pathways that involve the COX enzymes . It inhibits these enzymes, thereby reducing the biosynthesis of prostaglandins .
Transport and Distribution
The transport and distribution of 3-Carboxy Mefenamic Acid within cells and tissues have not been extensively studied. Given its molecular properties, it is likely to be distributed throughout the body following oral administration .
Subcellular Localization
As an inhibitor of COX enzymes, it is likely to be found wherever these enzymes are located within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'ubiquinol peut être synthétisé par différentes voies chimiques. Une méthode courante consiste à réduire l'ubiquinone (la forme oxydée de la coenzyme Q10) à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium . La réaction a généralement lieu dans un solvant organique comme le tétrahydrofurane (THF) dans des conditions de température et de pression contrôlées . Le processus de réduction convertit la structure quinonique de l'ubiquinone en structure quinol de l'ubiquinol, ce qui conduit à la formation du composé actif .
Méthodes de production industrielle
Dans les milieux industriels, la production d'ubiquinol implique souvent des processus biotechnologiques. La fermentation microbienne utilisant des micro-organismes génétiquement modifiés, tels que les levures ou les bactéries, est une méthode courante . Ces micro-organismes sont modifiés génétiquement pour surproduire de la coenzyme Q10, qui est ensuite récoltée et réduite en ubiquinol par des procédés chimiques ou enzymatiques . L'utilisation de bioréacteurs et de conditions de fermentation optimisées garantit des rendements élevés et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L'ubiquinol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . La réaction la plus importante est le cycle redox entre l'ubiquinol (forme réduite) et l'ubiquinone (forme oxydée) . Ce cycle redox est crucial pour la production d'énergie cellulaire et la protection antioxydante .
Réactifs et conditions courants
Oxydation : L'ubiquinol peut être oxydé en ubiquinone à l'aide d'agents oxydants tels que le chlorure ferrique ou le permanganate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent l'ubiquinone (à partir de l'oxydation) et divers dérivés substitués de l'ubiquinol (à partir de réactions de substitution) .
Comparaison Avec Des Composés Similaires
L'ubiquinol est souvent comparé à sa forme oxydée, l'ubiquinone (CoQ10), et à d'autres composés similaires :
Ubiquinone (CoQ10) : L'ubiquinone est la forme oxydée de la coenzyme Q10 et sert de précurseur à l'ubiquinol.
Plastoquinone : La plastoquinone est un autre composé quinonique impliqué dans la chaîne de transport d'électrons, en particulier dans les organismes photosynthétiques.
Vitamine E (tocophérol) : La vitamine E est un antioxydant liposoluble qui travaille en synergie avec l'ubiquinol pour protéger les cellules des dommages oxydatifs.
Propriétés
IUPAC Name |
3-(2-carboxyanilino)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-10(14(17)18)6-4-8-12(9)16-13-7-3-2-5-11(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQQWHSTKBWQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337346 | |
| Record name | 3-Carboxy Mefenamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190379-82-9 | |
| Record name | 3-Carboxymefenamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190379829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy Mefenamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CARBOXYMEFENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLA90H5KPK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Carboxymefenamic acid formed and what is its significance in Mefenamic acid metabolism?
A1: 3-Carboxymefenamic acid is a major metabolite of Mefenamic acid, formed through a two-step oxidation process. Initially, Mefenamic acid is metabolized by the CYP2C9 enzyme to 3-hydroxymethyl Mefenamic acid (metabolite I). This metabolite then undergoes further oxidation to form 3-Carboxymefenamic acid (metabolite II) []. This metabolite is significant because it constitutes a considerable portion of the Mefenamic acid dose excreted in urine, primarily as glucuronides []. Approximately 21% of the Mefenamic acid dose is excreted as 3-Carboxymefenamic acid glucuronide []. Additionally, up to 20% of the dose is eliminated fecally, mainly as unconjugated 3-Carboxymefenamic acid [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















